molecular formula C7H10Cl2F2N2 B13479225 4-(Aminomethyl)-2,6-difluoroaniline dihydrochloride

4-(Aminomethyl)-2,6-difluoroaniline dihydrochloride

Cat. No.: B13479225
M. Wt: 231.07 g/mol
InChI Key: IAIXSHXUKQZCHU-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2,6-difluoroaniline dihydrochloride is a chemical compound with the molecular formula C7H10Cl2F2N2 It is an aromatic amine derivative, characterized by the presence of an aminomethyl group and two fluorine atoms on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-2,6-difluoroaniline dihydrochloride typically involves the following steps:

    Nitration: The starting material, 2,6-difluorotoluene, undergoes nitration to form 2,6-difluoro-4-nitrotoluene.

    Reduction: The nitro group is then reduced to an amino group, resulting in 4-(aminomethyl)-2,6-difluorotoluene.

    Hydrochloride Formation: The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-2,6-difluoroaniline dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions to substitute the fluorine atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

4-(Aminomethyl)-2,6-difluoroaniline dihydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and inhibition.

    Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-(Aminomethyl)-2,6-difluoroaniline dihydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)aniline dihydrochloride: Lacks the fluorine atoms, resulting in different chemical properties.

    2,6-Difluoroaniline: Lacks the aminomethyl group, affecting its reactivity and applications.

    4-(Aminomethyl)-2-fluoroaniline dihydrochloride: Contains only one fluorine atom, leading to different binding affinities and reactivity.

Uniqueness

4-(Aminomethyl)-2,6-difluoroaniline dihydrochloride is unique due to the presence of both the aminomethyl group and two fluorine atoms. This combination imparts distinct chemical properties, such as increased reactivity and binding affinity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C7H10Cl2F2N2

Molecular Weight

231.07 g/mol

IUPAC Name

4-(aminomethyl)-2,6-difluoroaniline;dihydrochloride

InChI

InChI=1S/C7H8F2N2.2ClH/c8-5-1-4(3-10)2-6(9)7(5)11;;/h1-2H,3,10-11H2;2*1H

InChI Key

IAIXSHXUKQZCHU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)N)F)CN.Cl.Cl

Origin of Product

United States

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